5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate is an organic compound belonging to the class of menthane monoterpenoids. It is known for its minty fragrance and is commonly used in flavors and fragrances . The compound has the empirical formula C15H26O4 and a molecular weight of 270.36 .
Preparation Methods
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be synthesized using glutaric anhydride and menthol as starting materials. The reaction typically involves the use of a solvent and a catalyst such as artificial zeolite . The process includes dissolving the reactants in a solvent, heating the mixture, and then reducing the temperature to remove the solvent, resulting in a solvent-less reaction . This method improves the conversion rate of menthol from 73% to over 87% .
Chemical Reactions Analysis
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutaric acid derivatives.
Reduction: Reduction reactions can convert it into different menthyl esters.
Substitution: It can undergo substitution reactions where the menthyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in topical formulations for its cooling and soothing effects.
Industry: It is widely used in the flavor and fragrance industry due to its minty aroma.
Mechanism of Action
The mechanism of action of monomenthyl glutarate involves its interaction with sensory receptors in the skin and mucous membranes. The compound’s menthol component activates transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the cooling sensation . This activation leads to a cascade of molecular events that result in the compound’s characteristic cooling effect.
Comparison with Similar Compounds
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be compared with other similar compounds such as:
Monomethyl glutarate: Similar in structure but lacks the menthol component, resulting in different sensory properties.
Dimethyl glutarate: Used primarily as a solvent and plasticizer, with different industrial applications.
Diethyl glutarate: Another ester of glutaric acid, used in various chemical syntheses.
This compound is unique due to its combination of glutaric acid and menthol, which imparts both chemical reactivity and sensory properties, making it valuable in multiple fields.
Properties
CAS No. |
406179-70-2 |
---|---|
Molecular Formula |
C15H25O4- |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
CTMTYSVTTGVYAW-UHFFFAOYSA-M |
SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C |
Synonyms |
monomenthyl glutarate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.